4-(2,4-Dimethylphenyl)thiazole-2-carbaldehyde

Descripción general

Descripción

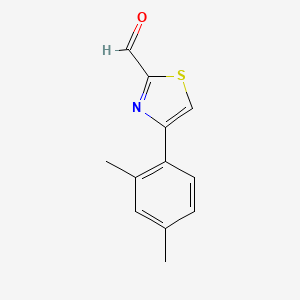

4-(2,4-Dimethylphenyl)thiazole-2-carbaldehyde is a chemical compound with the molecular formula C12H11NOS and a molecular weight of 217.29. It features a thiazole ring substituted with a 2,4-dimethylphenyl group and an aldehyde functional group at the 2-position. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Métodos De Preparación

The synthesis of 4-(2,4-Dimethylphenyl)thiazole-2-carbaldehyde typically involves the reaction of 2,4-dimethylphenyl isothiocyanate with α-haloketones under basic conditions. The reaction proceeds through the formation of an intermediate thioamide, which cyclizes to form the thiazole ring. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity .

Análisis De Reacciones Químicas

4-(2,4-Dimethylphenyl)thiazole-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 5-position, using reagents like halogens or nitro groups.

Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Antimicrobial Activity

Research has shown that derivatives of thiazole compounds, including 4-(2,4-Dimethylphenyl)thiazole-2-carbaldehyde, exhibit significant antimicrobial properties. These compounds are being explored as potential therapeutic agents against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. In vitro studies indicate that certain thiazole derivatives demonstrate broad-spectrum activity against drug-resistant pathogens .

Anticancer Properties

The compound is also being investigated for its anticancer potential. Studies have reported that thiazole derivatives can inhibit the growth of cancer cell lines such as Caco-2 and A549. The presence of specific substituents on the thiazole ring enhances their cytotoxicity against these cancer cells, suggesting that modifications to the molecular structure can lead to improved therapeutic efficacy .

Agricultural Chemistry

Pest Control

In agricultural applications, this compound is being evaluated for its effectiveness in crop protection formulations. Its ability to enhance pest control measures makes it a candidate for developing new agrochemicals that could improve agricultural productivity while reducing reliance on traditional chemical pesticides .

Herbicide Development

The compound's structural attributes allow it to be utilized in the formulation of herbicides aimed at controlling unwanted vegetation. By improving the efficacy of existing herbicides or aiding in the development of new ones, this compound can contribute to sustainable agricultural practices .

Material Science

Advanced Materials Synthesis

The unique properties of this compound make it suitable for use in material science. It is being studied for its role in creating advanced materials such as polymers and coatings. These materials benefit from enhanced durability and resistance to environmental factors due to the incorporation of thiazole moieties .

Coatings and Polymers

Research indicates that incorporating thiazole derivatives into polymer matrices can improve thermal stability and mechanical properties, making them ideal for various industrial applications .

Biochemical Research

Enzyme Interaction Studies

In biochemical research, this compound is utilized to study enzyme interactions and metabolic pathways. Understanding these interactions can lead to significant breakthroughs in molecular biology and biochemistry, particularly in elucidating mechanisms underlying disease processes .

Diagnostic Applications

There is ongoing research into the use of this compound in diagnostic tools aimed at identifying specific biomarkers associated with diseases. This application could enhance disease detection and monitoring capabilities, providing valuable insights into patient health .

Summary Table of Applications

| Field | Application |

|---|---|

| Pharmaceutical Development | Antimicrobial agents against resistant bacteria; anticancer properties targeting specific cell lines |

| Agricultural Chemistry | Development of effective pesticides and herbicides for crop protection |

| Material Science | Synthesis of advanced materials with improved durability and thermal stability |

| Biochemical Research | Studies on enzyme interactions; development of diagnostic tools for disease detection |

Mecanismo De Acción

The mechanism of action of 4-(2,4-Dimethylphenyl)thiazole-2-carbaldehyde involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or activation of enzymatic activity. The aldehyde group can form covalent bonds with nucleophilic residues, further modulating the biological activity of the compound .

Comparación Con Compuestos Similares

4-(2,4-Dimethylphenyl)thiazole-2-carbaldehyde can be compared with other thiazole derivatives such as:

4-Phenylthiazole-2-carbaldehyde: Similar structure but with a phenyl group instead of a 2,4-dimethylphenyl group. It may exhibit different biological activities due to the absence of methyl groups.

2-Aminothiazole: Lacks the aldehyde group and has an amino group at the 2-position. It is known for its antimicrobial properties.

Thiazole-4-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde group, leading to different chemical reactivity and biological activity

Actividad Biológica

4-(2,4-Dimethylphenyl)thiazole-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This thiazole derivative exhibits potential antimicrobial, anticancer, anti-inflammatory, and antioxidant properties, making it a candidate for further pharmaceutical development.

- Molecular Formula : C12H11NOS

- Molecular Weight : 217.29 g/mol

- Structure : The compound features a thiazole ring attached to a dimethylphenyl group and an aldehyde functional group, which may influence its reactivity and biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives of thiazole have been shown to be effective against various strains of bacteria and fungi. In vitro studies demonstrate that such compounds can inhibit the growth of drug-resistant strains of Staphylococcus aureus and Candida species .

| Compound | Target Organisms | Activity |

|---|---|---|

| This compound | Methicillin-resistant S. aureus | Effective |

| This compound | Drug-resistant Candida strains | Effective |

Anticancer Activity

The anticancer potential of this compound has been evaluated using various cancer cell lines. In particular, studies have shown that this compound can inhibit cell viability in colorectal adenocarcinoma (Caco-2) cells significantly more than in pulmonary adenocarcinoma (A549) cells. The mechanism appears to involve the inhibition of key enzymes involved in cell proliferation .

- Cell Lines Tested :

- Caco-2: Decreased viability by approximately 39.8% at 100 µM.

- A549: Minimal effect observed.

Anti-inflammatory and Antioxidant Properties

In addition to its antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory effects in preclinical models. The compound's ability to scavenge free radicals suggests potential antioxidant properties, which are beneficial in reducing oxidative stress-related diseases.

The biological activity of this compound is thought to involve interactions with specific enzymes or receptors associated with disease pathways. Preliminary studies indicate that it may act as an inhibitor of certain enzymes crucial for cancer cell metabolism and proliferation.

Case Studies

-

Anticancer Activity Study :

- Objective : To evaluate the cytotoxic effects on Caco-2 and A549 cell lines.

- Methodology : Cells were treated with varying concentrations of the compound for 24 hours followed by MTT assay for viability assessment.

- Results : Significant reduction in viability was observed in Caco-2 cells compared to A549 cells (p < 0.05), indicating selective efficacy against colorectal cancer cells .

-

Antimicrobial Efficacy Study :

- Objective : To assess the antimicrobial activity against resistant bacterial strains.

- Methodology : Disk diffusion method was employed against multiple bacterial strains.

- Results : The compound showed effective inhibition zones against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an antimicrobial agent.

Propiedades

IUPAC Name |

4-(2,4-dimethylphenyl)-1,3-thiazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NOS/c1-8-3-4-10(9(2)5-8)11-7-15-12(6-14)13-11/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRCMCNLZDWPZTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CSC(=N2)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40393968 | |

| Record name | 4-(2,4-Dimethylphenyl)-1,3-thiazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383143-90-6 | |

| Record name | 4-(2,4-Dimethylphenyl)-1,3-thiazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.